8-(4-methoxybenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-11-9-23-14-15(20(2)18(25)21(3)16(14)24)19-17(23)22(11)10-12-5-7-13(26-4)8-6-12/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCIQTSMRKBWMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxybenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the methoxybenzyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of microwave irradiation has been reported to enhance the efficiency of the synthesis process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required standards for research or commercial use.
Chemical Reactions Analysis
Types of Reactions
8-(4-methoxybenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need the presence of a catalyst or a specific solvent to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups attached to the purine core.
Scientific Research Applications
8-(4-methoxybenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as its role in enzyme inhibition or as a ligand for specific receptors.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 8-(4-methoxybenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural Analogues with Arylpiperazinylalkyl Chains
Example Compounds :
- AZ-853 : 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione .
- AZ-861 : 1,3-Dimethyl-8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione .
- Compound 3i : 8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione .
Structural Insights :
- Substituent Effects: Fluorine and trifluoromethyl groups in AZ-853/AZ-861 enhance 5-HT1A receptor affinity but introduce side effects (e.g., α1-adrenolytic activity in AZ-853). The target compound’s 4-methoxybenzyl group may reduce off-target interactions while maintaining receptor engagement .
- Linker Length : Compound 3i’s pentyl linker improves 5-HT1A/5-HT7 dual affinity compared to shorter chains, but the target compound’s benzyl group may prioritize selectivity over PDE4B/PDE10A inhibition .
Derivatives with Alternative Aryl Groups
Example Compounds :
- Compound 22c : 8-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione .
- CB11: 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione .
Functional Comparisons :
- The 4-methoxybenzyl group in the target compound offers a balance between lipophilicity and solubility, favoring blood-brain barrier penetration for CNS activity, unlike CB11’s polar 2-aminophenyl group .
Hybrid Ligands with Dual Mechanisms
Example Compound :
- Compound 5: 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione .
Mechanistic Insights :
- Compound 5’s dihydroisoquinolinyl group enables dual 5-HT1A/PDE4B activity, whereas the target compound’s simpler substituent may focus efficacy on serotonin receptors .
Key Research Findings
Substituent Position Matters : Fluorine at the 2-position (AZ-853) vs. 3-position (AZ-861) on the phenyl ring alters 5-HT1A agonism and side effect profiles .
Linker Optimization : Pentyl chains (Compound 3i) improve receptor affinity compared to butyl (AZ-853) or benzyl (target compound) .
Metabolic Stability : Methoxy groups (target compound) may reduce CYP450-mediated metabolism compared to halogenated analogs .
Selectivity vs. Broad Activity : Hybrid ligands (Compound 5) trade receptor selectivity for multi-target effects, while the target compound’s structure prioritizes serotonin receptor engagement .
Biological Activity
8-(4-methoxybenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative that has garnered attention for its potential biological activities. Its unique structure combines a methoxybenzyl group with a trimethyl-imidazo-purine core, suggesting possible interactions with various biological targets. This article reviews the compound's biological activity, focusing on its enzyme inhibition capabilities, receptor interactions, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : Approximately 353.382 g/mol
- Structure : The compound features a methoxybenzyl moiety attached to the imidazo-purine framework.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : Molecular docking studies suggest significant binding affinities with serotonin receptors (5-HT) and dopamine receptors (D₂), indicating its role as a modulator in neurotransmitter systems.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Serotonin Receptors : The compound's structural features allow it to bind effectively to serotonin receptors (5-HT₁A and 5-HT₇), which are implicated in mood regulation and anxiety disorders.
- Dopamine Receptors : Interaction with D₂ receptors suggests potential applications in treating neurological conditions.
- Enzyme Targets : Its inhibition of enzymes involved in cellular signaling pathways may contribute to its anticancer effects.
In Vitro Studies
Recent studies have evaluated the antiproliferative activity of the compound against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis and cell cycle arrest |
| PC3 (Prostate) | 15 | Inhibition of tubulin polymerization |
| SW480 (Colon) | 12 | Targeting metabolic pathways |
These results indicate that the compound can selectively inhibit cancer cell growth while sparing non-tumorigenic cells.
Case Studies
In a notable case study focusing on the antidepressant properties of related compounds within the imidazo-purine class, it was found that derivatives similar to this compound demonstrated significant anxiolytic effects at dosages ranging from 2.5 mg/kg to 5 mg/kg. These findings highlight the therapeutic potential of this class of compounds in managing mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
